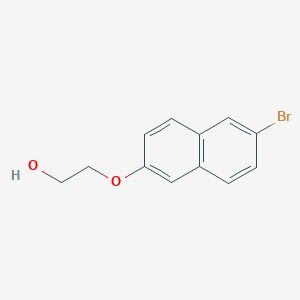

2-(6-Bromonaphthalen-2-yl)oxyethanol

Description

2-(6-Bromonaphthalen-2-yl)oxyethanol (CAS: 165899-54-7) is a brominated naphthalene derivative with the molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12 g/mol . Structurally, it consists of a naphthalene ring substituted with a bromine atom at the 6-position and an ethoxyethanol group (-OCH₂CH₂OH) at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of silyl-protected derivatives (e.g., silyloxyarenes) for catalytic cross-coupling reactions . The ether and secondary alcohol functional groups enhance its versatility in forming covalent linkages or undergoing further derivatization.

Properties

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11/h1-4,7-8,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDTYJBBBDFRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627789 | |

| Record name | 2-[(6-Bromonaphthalen-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165899-54-7 | |

| Record name | 2-[(6-Bromonaphthalen-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)oxyethanol typically involves the bromination of naphthalene followed by the introduction of the oxyethanol group. One common method includes the following steps:

Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.

Formation of this compound: The 6-bromonaphthalene is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthalen-2-yl)oxyethanol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The oxyethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the oxyethanol group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the oxyethanol group.

Reduction: Alcohols or dehalogenated products.

Scientific Research Applications

2-(6-Bromonaphthalen-2-yl)oxyethanol has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxyethanol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and oxyethanol group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(6-Bromonaphthalen-2-yl)oxyethanol and related compounds:

Solubility and Physical Properties

- Polarity: The secondary alcohol in this compound increases polarity compared to its methoxy analog, enhancing solubility in polar solvents (e.g., ethanol, DMSO).

- Melting/Boiling Points: Data gaps exist, but bromine’s bulky nature likely elevates melting points relative to non-brominated analogs.

Biological Activity

2-(6-Bromonaphthalen-2-yl)oxyethanol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H11BrO

- Molecular Weight : 251.12 g/mol

- CAS Number : 50637-83-7

The biological activity of this compound is believed to involve the modulation of various biochemical pathways. Compounds with similar structures often interact with neurotransmitter receptors, such as the serotonin receptor family. This interaction can lead to significant physiological effects, including:

- Antimicrobial Activity : Research has indicated that compounds similar to this compound may exhibit antimicrobial properties, potentially making them useful in treating infections.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:

- Absorption : The compound's lipophilicity suggests it may be well absorbed in biological systems.

- Metabolism : Preliminary studies indicate that it may undergo metabolic transformations that could influence its efficacy and safety profile.

- Excretion : Knowledge of how the compound is eliminated from the body will help determine dosing regimens.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study conducted on various brominated compounds showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

-

Cell Culture Experiments :

- In vitro studies using human cell lines demonstrated that the compound could reduce pro-inflammatory cytokine production, suggesting a mechanism for its anti-inflammatory effects.

-

Animal Models :

- In vivo experiments in murine models indicated that treatment with this compound resulted in reduced inflammation and improved healing in models of induced arthritis.

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| This compound | Moderate | Significant | |

| Similar Brominated Compounds | High | Moderate | |

| Established Antibiotics | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.